![molecular formula C13H18ClNO2 B3012054 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707714-56-4](/img/structure/B3012054.png)

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

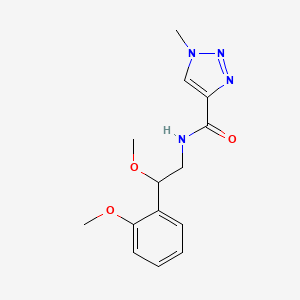

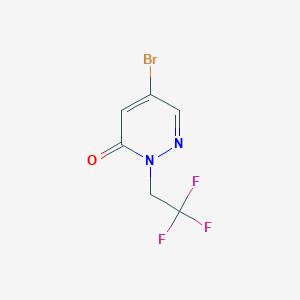

5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the formula C13H17NO2・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is based on a benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Wissenschaftliche Forschungsanwendungen

- The synthesis of substituted piperidines and spiropiperidines allows for the design of potential drugs with diverse pharmacological activities .

- Understanding the pharmacology and metabolism of such compounds contributes to drug discovery and potential therapeutic interventions .

- Spiro[2-benzofuran-1,4’-piperidine] derivatives may hold promise as potential chemotherapeutic agents .

- Spiro[2-benzofuran-1,4’-piperidine] hydrochloride can serve as a substrate for such reactions, enabling the synthesis of complex molecules .

- Researchers explore the isolation, characterization, and biological evaluation of naturally occurring piperidines, including those with spiro[2-benzofuran-1,4’-piperidine] frameworks .

Medicinal Chemistry and Drug Design

Neuropharmacology and Sigma Receptor Ligands

Antitumor and Anticancer Research

Organic Synthesis and Multicomponent Reactions

Bioactive Natural Products

Materials Science and Chemical Synthesis

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It is also advised to avoid contact with heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

Wirkmechanismus

Target of Action

The primary target of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

Mode of Action

The compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . It selectively binds to the σ1 receptor over more than 60 other receptors, ion channels, and neurotransmitter transporters .

Biochemical Pathways

The σ1 receptor is involved in various biochemical pathways. It modulates the function of multiple ion channels, G-protein coupled receptors (GPCRs), and other proteins. The activation of σ1 receptor can lead to various downstream effects, including modulation of calcium signaling, which can influence neuronal plasticity .

Pharmacokinetics

The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic stability of the compound could be enhanced by stabilizing the N-benzyl substructure

Eigenschaften

IUPAC Name |

6-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-11-2-3-12-10(8-11)9-16-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRKGZZXOYYAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)